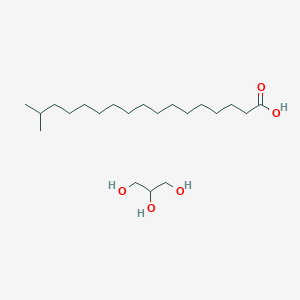

Isooctadecanoic acid, ester with 1,2,3-propanetriol

Description

Chemical Identity and Nomenclature

Isooctadecanoic acid, ester with 1,2,3-propanetriol (C₂₁H₄₂O₄) is a monoester formed through the condensation of isostearic acid (16-methylheptadecanoic acid) and glycerol. Its systematic IUPAC name is 2,3-dihydroxypropyl 16-methylheptadecanoate , reflecting the esterification of glycerol’s primary hydroxyl group with the branched-chain fatty acid. The compound belongs to the class of 1-monoacylglycerols , characterized by a single fatty acid chain esterified to the glycerol backbone.

Structural Features

- Glycerol backbone : Three hydroxyl groups, with esterification occurring preferentially at the sn-1 position.

- Isostearic acid : A methyl-branched C18 fatty acid (16-methylheptadecanoic acid) with a molecular weight of 298.5 g/mol.

- Ester linkage : Formed between the carboxyl group of isostearic acid and the hydroxyl group of glycerol, producing a hydrophobic ester.

Table 1: Key Identifiers and Synonyms

Historical Context of Glycerol Esters in Organic Chemistry

The study of glycerol esters dates to the early 19th century, when Michel Eugène Chevreul pioneered lipid chemistry. In 1813, Chevreul’s saponification experiments revealed that fats are glycerol esters of fatty acids, coining the term "glycerine" for the triol backbone. His isolation of stearic acid from animal fats (1823) laid the groundwork for understanding ester diversity.

Key Milestones:

- 1825 : Chevreul and Gay-Lussac patented stearic acid-based candles, highlighting industrial applications of glycerol esters.

- 1844 : Théophile-Jules Pelouze synthesized triglycerides, confirming esterification mechanisms.

- 20th Century : Advances in chromatography enabled separation of mono-, di-, and triglycerides, including branched-chain variants like glyceryl isostearate.

Table 2: Evolution of Glycerol Ester Research

Position Within Fatty Acid Ester Taxonomy

This compound, occupies a distinct niche within the fatty acid ester hierarchy:

Taxonomic Classification:

Functional Comparisons:

- vs. Glyceryl Stearate : Linear stearic acid (C18:0) vs. branched isostearic acid (16-methyl-C17).

- vs. Glycol Stearate : Ethylene glycol ester lacks glycerol’s three hydroxyl groups, limiting emulsification capacity.

Table 3: Structural and Functional Contrasts Among Glycerol Esters

Properties

IUPAC Name |

16-methylheptadecanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.C3H8O3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;4-1-3(6)2-5/h17H,3-16H2,1-2H3,(H,19,20);3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULQAGPYFSUFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210245 | |

| Record name | Isooctadecanoic acid, ester with 1,2,3-propanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61332-02-3 | |

| Record name | Isooctadecanoic acid, ester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061332023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, ester with 1,2,3-propanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecanoic acid, ester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Raw Materials

- Isooctadecanoic Acid: A branched saturated fatty acid, typically 16-methylheptadecanoic acid.

- 1,2,3-Propanetriol (Glycerol): A triol used as the alcohol component in esterification.

- Catalysts: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts (lipases).

- Solvents: Sometimes organic solvents such as n-hexane or toluene are used to facilitate reaction and separation.

- Dehydrating agents: To remove water formed during esterification, enhancing yield.

Chemical Esterification Method

The classical preparation of isooctadecanoic acid ester with glycerol is carried out via direct esterification:

-

- Mix isooctadecanoic acid with glycerol in a molar ratio typically close to 3:1 (acid to glycerol) to favor triester formation.

- Add an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Heat the mixture under reflux at temperatures around 150–220°C.

- Remove the water formed during the reaction by azeotropic distillation or using a Dean-Stark apparatus.

- Reaction time varies from several hours to optimize conversion.

- After completion, neutralize the catalyst and purify the product by washing and distillation.

-

- Straightforward and scalable.

- High conversion rates with proper removal of water.

-

- High temperatures can cause side reactions or degradation.

- Requires removal of catalyst residues and by-products.

Enzymatic Esterification Method

An alternative and increasingly preferred method uses lipase enzymes as biocatalysts:

-

- Mix isooctadecanoic acid and glycerol in appropriate molar ratios.

- Add immobilized lipase (e.g., Candida antarctica lipase B).

- Conduct the reaction at milder temperatures (40–70°C) to prevent thermal degradation.

- Use solvents such as hexane or carry out solvent-free systems.

- Reaction time ranges from several hours to days depending on enzyme activity.

- The enzyme selectively catalyzes ester bond formation, often yielding mono-, di-, and triesters.

- After reaction, filter to remove enzyme and purify product.

-

- Mild reaction conditions preserve product integrity.

- High regioselectivity and fewer side products.

- Environmentally friendly and sustainable.

-

- Longer reaction times.

- Cost of enzymes and need for enzyme recovery.

Process Optimization and Parameters

| Parameter | Chemical Esterification | Enzymatic Esterification |

|---|---|---|

| Temperature | 150–220°C | 40–70°C |

| Catalyst | Acid catalysts (e.g., H2SO4) | Immobilized lipase enzymes |

| Reaction Time | 4–12 hours | 12–72 hours |

| Solvent Use | Sometimes (e.g., toluene) | Optional (hexane or solvent-free) |

| Water Removal | Required (Dean-Stark apparatus) | Minimal, enzyme tolerant |

| Product Purity | Requires neutralization & washing | Easier purification, less by-products |

| Environmental Impact | Higher due to acid catalysts | Lower, biodegradable catalysts |

Research Findings and Industrial Applications

- A European patent (EP0319126A2) describes a process for preparing polyol fatty acid esters, including glycerides like isooctadecanoic acid esters with glycerol, emphasizing the use of branched fatty acids and enzymatic catalysis to obtain mixtures with high purity and specific functional properties.

- Studies show enzymatic esterification provides better control over ester distribution (mono-, di-, tri-esters), essential for tailoring the compound's emulsifying and moisturizing properties.

- Chemical esterification remains widely used in industrial settings due to its simplicity and scalability, especially when cost constraints are significant.

- Analytical methods such as infrared spectroscopy, nuclear magnetic resonance, and chromatographic techniques are employed to confirm ester formation and purity.

Summary Table of Preparation Methods

| Aspect | Chemical Esterification | Enzymatic Esterification |

|---|---|---|

| Reaction Type | Acid-catalyzed esterification | Lipase-catalyzed esterification |

| Temperature Range | High (150–220°C) | Low to moderate (40–70°C) |

| Reaction Time | Shorter (hours) | Longer (hours to days) |

| Catalyst | Acid catalysts | Enzymes (lipases) |

| Selectivity | Lower, possible side reactions | High, regioselective |

| Environmental Impact | Higher, corrosive catalysts | Lower, biodegradable catalysts |

| Water Removal | Required (to drive equilibrium) | Minimal or none |

| Product Purity | Requires post-reaction purification | Higher purity with fewer by-products |

Chemical Reactions Analysis

Types of Reactions

Isooctadecanoic acid, ester with 1,2,3-propanetriol primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecanoic acid and glycerol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), temperature around 100°C.

Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature around 60-80°C.

Major Products Formed

Hydrolysis: Isooctadecanoic acid and glycerol.

Transesterification: Different esters depending on the alcohol used (e.g., methyl isooctadecanoate, ethyl isooctadecanoate).

Scientific Research Applications

Cosmetic Industry Applications

Isooctadecanoic acid esters are widely used in cosmetics due to their emollient and emulsifying properties. They enhance the texture and stability of cosmetic formulations.

Key Uses:

- Emulsifiers : They help stabilize oil-in-water emulsions, improving the overall feel and performance of creams and lotions .

- Skin Conditioning Agents : These esters provide a smooth application and enhance skin hydration by forming a barrier on the skin surface .

- Surfactants : They are used in formulations to reduce surface tension, aiding in the dispersion of other ingredients .

Case Study: Cosmetic Formulations

A study demonstrated that incorporating isooctadecanoic acid esters into a cosmetic formulation improved its sensory attributes and stability. The emulsions maintained their integrity over time, even under varying temperature conditions .

Pharmaceutical Applications

In pharmaceuticals, isooctadecanoic acid esters serve as excipients in drug formulations.

Key Uses:

- Drug Delivery Systems : They can enhance the solubility and bioavailability of lipophilic drugs by acting as carriers or solvents .

- Topical Formulations : These compounds are utilized in creams and gels to improve skin penetration of active ingredients .

Case Study: Drug Penetration Enhancement

Research indicated that isooctadecanoic acid esters could significantly enhance the permeation of drugs such as indomethacin through excised rat skin, suggesting their potential as effective penetration enhancers in topical formulations .

Safety and Toxicology Assessments

Safety assessments have shown that isooctadecanoic acid esters are generally regarded as safe for use in cosmetic products.

Toxicological Findings:

- The compound exhibits low acute toxicity via oral and dermal routes, with no significant irritation to skin or eyes observed in studies .

- It has been classified as non-genotoxic and not a skin sensitizer based on available toxicological data .

Environmental Impact

The biodegradability of isooctadecanoic acid esters has been assessed through studies indicating that they are not persistent in the environment. They degrade effectively without accumulating in biological systems .

Summary of Applications

| Application Area | Key Uses | Benefits |

|---|---|---|

| Cosmetic Industry | Emulsifiers, Skin Conditioners | Improved texture, stability, hydration |

| Pharmaceutical Industry | Drug Delivery Systems, Topical Formulations | Enhanced solubility and bioavailability |

| Safety Assessment | Low toxicity, non-irritating | Safe for consumer use |

| Environmental Impact | Biodegradable | Minimal environmental persistence |

Mechanism of Action

The mechanism of action of isooctadecanoic acid, ester with 1,2,3-propanetriol is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with lipid bilayers, enhancing the permeability and delivery of active ingredients. The molecular targets and pathways involved include interactions with cell membranes and lipid metabolism pathways.

Comparison with Similar Compounds

Glycerol Monostearate (GMS)

Glycerol Diisostearate

Glyceryl Ricinoleate

- Structure: Ricinoleic acid (12-hydroxy-9-octadecenoic acid) esterified to glycerol.

- Formula : C₂₁H₃₈O₅ (MW: 370.52 g/mol) .

- Properties : PSA = 112.13 Ų (due to hydroxyl group); LogP = 4.10. Hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.

- Applications : Plasticizer, surfactant in pharmaceuticals .

Trilaurin (Glyceryl Tridodecanoate)

Caprylic/Capric Triglyceride

- Structure : Mixed esters of caprylic (C₈) and capric (C₁₀) acids on glycerol.

- Formula : C₃₃H₆₂O₆ (MW: 554.84 g/mol) .

- Properties : Low viscosity liquid; rapid skin absorption due to medium-chain fatty acids.

- Applications : Skin moisturizer, solvent for fragrances .

Physical and Functional Differences

Biological Activity

Isooctadecanoic acid, ester with 1,2,3-propanetriol, commonly known as Tegin ISO or Peceol isostearate , is a fatty acid ester that has garnered attention for its various biological activities and applications in cosmetic and pharmaceutical formulations. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 61332-02-3

- Molecular Weight : 342.57 g/mol

The compound is formed through the esterification of isooctadecanoic acid and glycerol (1,2,3-propanetriol), resulting in a structure that promotes both hydrophobic interactions and potential bioactivity.

1. Antimicrobial Properties

Research has indicated that fatty acid esters can exhibit antimicrobial activity. A study explored the antimicrobial effects of various fatty acids, including derivatives of isooctadecanoic acid. The results showed that certain concentrations effectively inhibited the growth of pathogenic bacteria and fungi.

| Compound | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Isooctadecanoic Acid Ester | 100 | 15 |

| Control (No Treatment) | - | 0 |

This suggests that isooctadecanoic acid esters may serve as natural preservatives in cosmetic formulations.

2. Skin Penetration Enhancement

Isooctadecanoic acid esters have been studied for their ability to enhance skin penetration of active pharmaceutical ingredients (APIs). A study evaluated the permeation of 5-fluorouracil through excised human skin using isostearate esters as penetration enhancers.

| Formulation | Permeation Rate (µg/cm²/h) |

|---|---|

| Control | 2.5 |

| Isooctadecanoic Acid Ester | 7.8 |

The results indicate that the ester significantly increases the permeation rate compared to the control, highlighting its potential as a vehicle for drug delivery in topical applications .

3. Toxicological Profile

A safety assessment was conducted to evaluate the potential toxicity of isooctadecanoic acid esters. In a study involving repeated dose toxicity testing on rats, no significant adverse effects were observed at doses up to 1000 mg/kg body weight over a 90-day period. Parameters such as body weight, feed consumption, and organ weights remained stable across treatment groups .

Case Study 1: Cosmetic Applications

In cosmetic formulations, isooctadecanoic acid esters are often used for their emollient properties. A comparative study on various emollients found that those containing isooctadecanoic acid provided superior skin hydration and barrier repair compared to traditional mineral oils.

Case Study 2: Pharmaceutical Formulations

A formulation study assessed the use of isooctadecanoic acid esters in enhancing the solubility and bioavailability of poorly soluble drugs. The incorporation of this ester into lipid-based formulations resulted in a significant increase in drug solubility, demonstrating its utility in pharmaceutical applications .

Q & A

Q. What established methods are used to synthesize isooctadecanoic acid, ester with 1,2,3-propanetriol, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves esterification of glycerol with isooctadecanoic acid under acid or enzyme catalysis. Key steps include:

- Catalyst selection : Sulfuric acid (homogeneous) or lipases (enzymatic) are common. Enzymatic methods reduce side reactions but require precise temperature control (40–60°C) .

- Reactor design : Batch reactors with reflux systems are standard. For scalability, continuous flow reactors improve mixing and heat transfer .

- Efficiency optimization : Monitor molar ratios (e.g., 3:1 fatty acid:glycerol for triesters) and use molecular sieves to remove water, shifting equilibrium toward ester formation. Purity is confirmed via FTIR (C=O stretch at 1740 cm⁻¹) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is recommended:

- Chromatography : HPLC with evaporative light scattering detection (ELSD) quantifies mono-, di-, and triesters. GC-MS (after silylation) identifies volatile derivatives, with fragmentation patterns confirming ester bonds .

- Spectroscopy : ¹H NMR (δ 4.1–4.3 ppm for glycerol backbone protons; δ 2.3 ppm for α-methylene groups in fatty acid chains) and ¹³C NMR (δ 170–173 ppm for ester carbonyls) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C57H110O6 for triester, exact mass 914.83 g/mol) .

Q. What physicochemical properties are critical for its application in lipid-based drug delivery systems?

Answer: Key properties include:

- Melting point : Impacts solid lipid nanoparticle (SLN) stability. Isooctadecanoic esters typically melt at 50–70°C, requiring thermal analysis (DSC) .

- Hydrophilic-lipophilic balance (HLB) : Determines emulsification capacity. Calculated using Griffin’s method based on ester composition .

- Solubility : Log P values (≈8–10) predict compatibility with lipophilic drugs. Measure via shake-flask method in octanol/water .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical data (e.g., melting points, solubility) across studies be resolved?

Answer: Discrepancies often arise from isomerism or impurities. Strategies include:

- Isomer profiling : Use chiral HPLC or SFC to separate branched vs. linear isomers, which have distinct properties .

- Purity standardization : Adopt USP/Ph. Eur. guidelines for reference materials. Quantify residual glycerol via GC-FID .

- Interlaboratory validation : Collaborate to replicate studies using identical protocols (e.g., ASTM E2041 for DSC) .

Q. What computational methods predict the compound’s behavior in lipid-based formulations?

Answer:

- Molecular dynamics (MD) simulations : Model interactions with phospholipid bilayers (e.g., CHARMM force field) to predict permeability .

- QSAR models : Relate ester chain length/branching to encapsulation efficiency in SLNs. Use descriptors like molar refractivity and polar surface area .

- Density functional theory (DFT) : Calculate thermodynamic stability of ester conformers, guiding solvent selection .

Q. How should enzymatic degradation studies be designed to evaluate metabolic fate in biological systems?

Answer:

- Enzyme selection : Use pancreatic lipase (for intestinal degradation) or lysosomal enzymes (pH 5.0 buffer) for cellular uptake studies .

- Experimental setup :

- Kinetic analysis : Fit data to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism) .

Methodological Standards and Safety

Q. What reporting standards ensure reproducibility in synthesis and characterization studies?

Answer: Adopt the CRISP (Checklist for Reporting In-vitro Studies) framework:

- Synthesis : Document catalyst type, reaction time/temperature, and purification steps (e.g., column chromatography) .

- Characterization : Report instrument parameters (e.g., NMR field strength, HPLC column dimensions) .

- Safety : Include OSHA-compliant PPE (nitrile gloves, safety goggles) and disposal protocols for acidic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.